4-Bromo-2-nitro-N-phenylaniline 4-Bromo-2-nitro-N-phenylaniline
Brand Name: Vulcanchem
CAS No.: 16588-25-3
VCID: VC3800611
InChI: InChI=1S/C12H9BrN2O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h1-8,14H
SMILES: C1=CC=C(C=C1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-]
Molecular Formula: C12H9BrN2O2
Molecular Weight: 293.12 g/mol

4-Bromo-2-nitro-N-phenylaniline

CAS No.: 16588-25-3

Cat. No.: VC3800611

Molecular Formula: C12H9BrN2O2

Molecular Weight: 293.12 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-nitro-N-phenylaniline - 16588-25-3

Specification

CAS No. 16588-25-3
Molecular Formula C12H9BrN2O2
Molecular Weight 293.12 g/mol
IUPAC Name 4-bromo-2-nitro-N-phenylaniline
Standard InChI InChI=1S/C12H9BrN2O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h1-8,14H
Standard InChI Key YYBRRJVPEFDOOE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

4-Bromo-2-nitro-N-phenylaniline has the molecular formula C₁₂H₉BrN₂O₂ and a molecular weight of 293.12 g/mol . The IUPAC name is 4-bromo-2-nitro-N-phenylaniline, reflecting its substitution pattern:

  • Bromine at position 4 on the benzene ring.

  • Nitro group (-NO₂) at position 2.

  • N-phenyl group attached to the amine nitrogen.

The crystal structure, determined via X-ray diffraction, reveals a monoclinic system with a noncentrosymmetric space group (Pna2₁), which is critical for its NLO properties . The compound’s planar aromatic core and electron-deficient nature facilitate π-π interactions and charge-transfer processes.

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point110–113°C
Density1.7917 g/cm³
SolubilityChloroform, DMSO, Methanol
Molecular Weight293.12 g/mol
SHG Efficiency1.2 × urea

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves sequential nitration and bromination of N-phenylaniline derivatives. A reported method includes:

  • Bromination: Acetanilide is treated with bromine in glacial acetic acid to yield 4-bromoacetanilide.

  • Nitration: The brominated intermediate is reacted with a nitrating mixture (HNO₃/H₂SO₄) at <10°C to introduce the nitro group.

  • Hydrolysis: The acetyl group is removed under acidic or basic conditions to yield the final product.

Reaction Conditions:

  • Temperature: Controlled nitration at low temperatures (<10°C) prevents undesired side reactions .

  • Catalysts: Pd(dppf)Cl₂ or Cu facilitates coupling reactions in cross-coupling syntheses .

Table 2: Representative Synthesis Yields

Starting MaterialConditionsYield
4-BromoacetanilideNitration (HNO₃/H₂SO₄)73–89%
2-Nitro-N-phenylanilineBromination (Br₂/AcOH)81%

Chemical Reactivity and Functional Transformations

The bromine and nitro groups enable diverse transformations:

  • Reduction: The nitro group reduces to an amine using SnCl₂/HCl or H₂/Pd-C, yielding 4-bromo-2-amino-N-phenylaniline .

  • Nucleophilic Substitution: Bromine undergoes substitution with nucleophiles (e.g., methoxide) to form ethers or thioethers.

  • Cross-Coupling: Suzuki-Miyaura coupling with aryl boronic acids forms biaryl structures, useful in pharmaceutical intermediates .

Table 3: Common Reactions and Reagents

Reaction TypeReagentsProduct
ReductionSnCl₂/HCl4-Bromo-2-amino derivative
Suzuki CouplingPd(dppf)Cl₂, Ar-B(OH)₂Biaryl compounds
Nucleophilic SubstitutionNaOCH₃, KOtBuEthers/Thioethers

Nonlinear Optical Properties and Applications

Single crystals of 4-bromo-2-nitro-N-phenylaniline grown via solvent evaporation (ethanol) exhibit significant NLO activity . Key findings include:

  • SHG Efficiency: 1.2 times that of urea, attributed to the bromine atom’s polarizability enhancing molecular hyperpolarizability .

  • Transparency Range: 90% transparency in visible light (254–800 nm), suitable for laser frequency doubling .

Industrial and Research Applications

  • Photonics: NLO crystals for laser devices .

  • Pharmaceuticals: Intermediate in antitumor agent synthesis .

  • Dyes: Electron-withdrawing groups enhance color fastness.

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